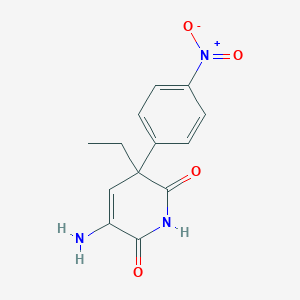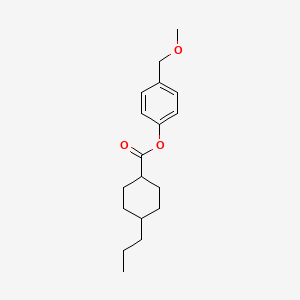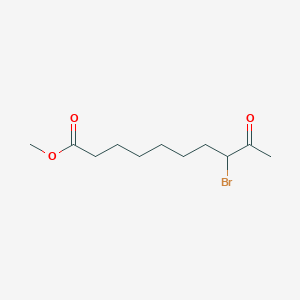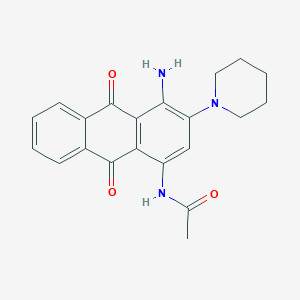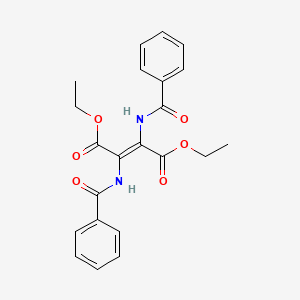
(3R)-3-Methylpent-4-enal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-Methylpent-4-enal: is an organic compound belonging to the class of aldehydes It is characterized by the presence of a methyl group at the third carbon and a double bond between the fourth and fifth carbons in a pentane chain, with an aldehyde functional group at the terminal carbon
准备方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method to synthesize (3R)-3-Methylpent-4-enal involves an aldol condensation reaction. This reaction typically uses acetaldehyde and 3-methylbutanal as starting materials. The reaction is catalyzed by a base such as sodium hydroxide, and the product is formed through the formation of a β-hydroxy aldehyde intermediate, which subsequently undergoes dehydration to yield the desired compound.
Wittig Reaction: Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired α,β-unsaturated aldehyde. This method allows for the precise control of the stereochemistry of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process.
化学反应分析
Types of Reactions:
Oxidation: (3R)-3-Methylpent-4-enal can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) to form dihalides or haloalkanes, respectively.
Substitution Reactions: The aldehyde group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the hydrogen atom of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Addition: Bromine in carbon tetrachloride.
Substitution: Ammonia in ethanol.
Major Products:
Oxidation: 3-Methylpentanoic acid.
Reduction: 3-Methylpent-4-en-1-ol.
Addition: 3,4-Dibromo-3-methylpentane.
Substitution: 3-Methylpent-4-en-1-amine.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (3R)-3-Methylpent-4-enal is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Study of Reaction Mechanisms: The compound serves as a model substrate in the study of various organic reactions, providing insights into reaction mechanisms and kinetics.
Biology:
Biochemical Pathways: It is used in research to study biochemical pathways involving aldehydes and their role in metabolic processes.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Flavor and Fragrance: this compound is used in the flavor and fragrance industry due to its pleasant aroma, contributing to the formulation of perfumes and food flavorings.
作用机制
The mechanism of action of (3R)-3-Methylpent-4-enal involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to the inhibition or activation of enzymatic activity. The double bond in the compound allows for interactions with hydrophobic pockets in receptors, influencing receptor activity and signaling pathways.
相似化合物的比较
(3S)-3-Methylpent-4-enal: The enantiomer of (3R)-3-Methylpent-4-enal, differing only in the configuration at the third carbon.
3-Methylpentanal: A saturated aldehyde with a similar carbon skeleton but lacking the double bond.
3-Methyl-2-pentenal: An α,β-unsaturated aldehyde with a double bond at a different position.
Uniqueness:
Stereochemistry: The (3R) configuration of this compound imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets.
Double Bond Position: The position of the double bond in this compound allows for unique addition reactions and influences the compound’s chemical behavior compared to its saturated or differently unsaturated analogs.
属性
CAS 编号 |
86114-18-3 |
|---|---|
分子式 |
C6H10O |
分子量 |
98.14 g/mol |
IUPAC 名称 |
(3R)-3-methylpent-4-enal |
InChI |
InChI=1S/C6H10O/c1-3-6(2)4-5-7/h3,5-6H,1,4H2,2H3/t6-/m0/s1 |
InChI 键 |
MWSZRPZREJBOIP-LURJTMIESA-N |
手性 SMILES |
C[C@H](CC=O)C=C |
规范 SMILES |
CC(CC=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


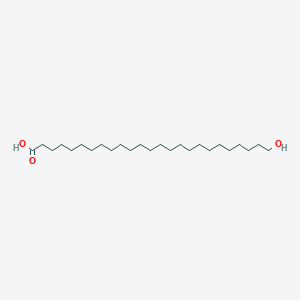

![(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14425061.png)
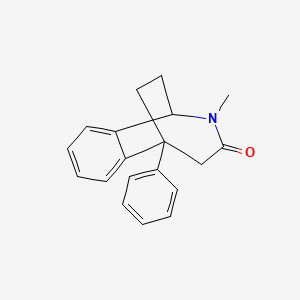

![2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14425074.png)
